molecular formula C10H14BNO5S B1450890 4-(Morpholinosulfonyl)phenylboronic acid CAS No. 486422-68-8

4-(Morpholinosulfonyl)phenylboronic acid

Cat. No. B1450890
M. Wt: 271.1 g/mol
InChI Key: BRRALDPVXKGEEE-UHFFFAOYSA-N
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Description

4-(Morpholinosulfonyl)phenylboronic acid , also known by its chemical formula C₁₀H₁₄BNO₅S , is a boronic acid compound. The phenyl group (C₆H₅-) is attached to boron, along with two hydroxyl groups. It appears as a white powder and is commonly employed in organic synthesis .

Scientific Research Applications

Molecular Complexes and Crystal Engineering

The structural equivalence in crystal engineering is crucial for the predictable construction of cocrystals. 4-(Morpholinosulfonyl)phenylboronic acid, similar to other phenylboronic acid derivatives, plays a significant role in the formation of molecular complexes. For instance, a study explored the molecular complexes of 4-halophenylboronic acids with various N-donor compounds. This research highlighted the potential of 4-(Morpholinosulfonyl)phenylboronic acid in forming isostructural complexes and its relevance in crystal engineering due to the interplay between hydrogen and halogen bonds (SeethaLekshmi et al., 2014).

Depolymerization of Cellulose

4-(Morpholinosulfonyl)phenylboronic acid derivatives have shown potential in the hydrolytic dissolution of cellulose in water at nearly neutral pH values. This is particularly significant as efficient hydrolysis of cellulose can be achieved under certain conditions, leading to the formation of water-soluble oligosaccharides. This application has vast potential in industries where cellulose materials are used (Levi et al., 2016).

Reaction with Morpholine

In the realm of organic chemistry, 4-(Morpholinosulfonyl)phenylboronic acid reacts with compounds like morpholine to produce unique products, such as 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole. This reaction and the resulting products have implications for further chemical synthesis and applications (Sporzyński et al., 2005).

Supramolecular Assemblies

Phenylboronic acids, including 4-(Morpholinosulfonyl)phenylboronic acid, are utilized in the design and synthesis of supramolecular assemblies. These assemblies are formed due to the interaction of phenylboronic acids with compounds like 4,4′-bipyridine, showcasing their potential in developing complex molecular structures (Pedireddi & Seethalekshmi, 2004).

properties

IUPAC Name

(4-morpholin-4-ylsulfonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4,13-14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRALDPVXKGEEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657280
Record name [4-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Morpholinosulfonyl)phenylboronic acid

CAS RN

486422-68-8
Record name [4-(Morpholine-4-sulfonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Morpholin-4-ylsulphonyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 25 g of the compound obtained in Step A (70.8 mmol) and 26 ml of triisopropyl borate in 400 ml of THF cooled to −60° C. there are added, dropwise, over 45 minutes and under a gentle current of nitrogen, 53 ml of a 1.6M solution of BuLi (84.9 mmol) in hexane. The reaction solution is then stirred for 1 hour 30 minutes at −60° C. and is subsequently returned to ambient temperature over 2 hours. The reaction mixture is treated with about 100 ml of 1N HCl and is extracted 3 times with ethyl acetate. The organic phases are collected, washed with brine, dried (MgSO4) and evaporated under reduced pressure. The residue obtained is chromatographed on an SiO2 column, eluting with CH2Cl2 and then with a mixture of CH2Cl2/MeOH 98/2 and then 95/5. After evaporation of the fractions, the residue is triturated in ethyl ether to yield the title product after filtration.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
84.9 mmol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ZQ Zhao, M Liu, W Fang, S Liu - Journal of Medicinal Chemistry, 2018 - ACS Publications
In this study, different boronate caps were used to optimize biodistribution properties of radiotracers [ 99m TcCl(CDO)(CDOH) 2 BR] (1, R = 3S; 2, R = 3SP; 3, R = 3MS; 4, R = 3DMS; 5, …
Number of citations: 8 pubs.acs.org
JA Covel, VJ Santora, JM Smith… - Journal of medicinal …, 2009 - ACS Publications
Antagonism of the histamine-H 3 receptor is one tactic being explored to increase wakefulness for the treatment of disorders such as excessive daytime sleepiness (EDS) as well as …
Number of citations: 17 pubs.acs.org

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